Peregrinin
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Overview
Description
Peregrinin is a natural compound that has recently gained attention due to its potential therapeutic applications. It is a type of alkaloid that is found in the roots of the plant Peregrina officinalis. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
1. Structural and Chemical Characteristics
Peregrinin, a diterpenoid isolated from Marrubium peregrinum L., has been the subject of research to understand its structure and stereochemistry. Studies have shown its molecular composition and also identified new diterpenoids related to peregrinin, highlighting the plant's chemical diversity (Salei, Popa, & Lazur'evskii, 2004; Masoodi et al., 2015).
2. Biological Activities and Potential Uses
Research on Marrubium vulgare, the plant source of peregrinin, has revealed the isolation of various compounds, including peregrinin. These studies, though not directly on peregrinin, contribute to the understanding of the plant's overall phytochemical profile and its potential uses in various applications (Masoodi et al., 2015).
3. Related Compounds and Derivatives
In addition to peregrinin, research has identified compounds like preperegrinine, a prefuranic labdane diterpene, which reflects the broader spectrum of similar compounds found in the same plant sources (Savona, Bruno, & Rodriguez, 1984).
properties
CAS RN |
19898-90-9 |
---|---|
Product Name |
Peregrinin |
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione |
InChI |
InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1 |
InChI Key |
NMTGXAKMAWZRIF-YCXIAQJUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C |
SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Canonical SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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